molecular formula C13H16F3N3O4 B1667989 Benfluralin CAS No. 1861-40-1

Benfluralin

Cat. No.: B1667989
CAS No.: 1861-40-1
M. Wt: 335.28 g/mol
InChI Key: SMDHCQAYESWHAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benfluralin, a dinitroaniline class herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton . They play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound inhibits the assembly of microtubules by binding to tubulin proteins . This interaction disrupts cell division and leads to the disorientation of microfibrils . As a result, the normal growth of roots and shoots in plants is hindered, affecting seed germination and preventing weed growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly of microtubules . By inhibiting this pathway, this compound disrupts the normal cell division process, leading to abnormal growth patterns in plants . The downstream effects include reduced root and shoot development, which ultimately inhibits the growth of weeds .

Pharmacokinetics

It’s known that this compound has a low aqueous solubility and is quite volatile . These properties may influence its bioavailability and its ability to act effectively as a pre-emergence herbicide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell division and growth in plants . By binding to tubulin proteins and inhibiting microtubule formation, this compound causes microfibril disorientation . This leads to inhibited root and shoot development, affecting seed germination and preventing the normal growth of weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its persistence in the environment can have a significant impact on the richness of bacteria and fungi of soil communities, reducing their growth . Furthermore, its low aqueous solubility and volatility may affect its distribution in the environment and its effectiveness as a pre-emergence herbicide .

Biochemical Analysis

Cellular Effects

Benfluralin exerts its effects on various types of cells, particularly plant cells. It inhibits root and shoot development, thereby controlling the growth of grasses and weeds

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with plant cells, where it inhibits root and shoot development

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is analyzed using methods such as GC-MS/MS Over time, the effects of this compound remain consistent, demonstrating its stability

Subcellular Localization

As a herbicide, it is known to act on the roots and shoots of plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benfluralin involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction typically occurs under controlled conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aromatic ring. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to ensure consistent product quality. The final product is purified through crystallization and filtration to obtain the desired orange crystalline solid.

Chemical Reactions Analysis

Types of Reactions: Benfluralin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives and other oxidation products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Benfluralin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.

    Ethalfluralin: Similar in structure and function to benfluralin, used in various agricultural applications.

    Pendimethalin: Widely used herbicide with a similar mode of action but different chemical structure.

Properties

IUPAC Name

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
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InChI

InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
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InChI Key

SMDHCQAYESWHAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C13H16F3N3O4
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DSSTOX Substance ID

DTXSID3023899
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Molecular Weight

335.28 g/mol
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Physical Description

Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline]
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Boiling Point

148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg
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Solubility

G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C
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Vapor Pressure

0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C
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Mechanism of Action

Affects seed germination and prevents weed growth by inhibition of root and shoot development.
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Color/Form

Yellow-orange crystals

CAS No.

1861-40-1
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Melting Point

65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/
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Synthesis routes and methods

Procedure details

Various portions of the 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (treated as described above) were aminated with N-n-butyl-N-ethylamine, to produce N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline, or with N-ethyl-N-methallylamine, to produce N-ethyl-N-methallyl-2,6-dinitro-4-(trifluoromethyl)aniline. Each product was analyzed for nitrosamine content. The N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline was found to contain 7 or 20 ppm of N-nitroso-N-n-butyl-N-ethylamine (two different analytical laboratories) and the N-ethyl-N-methallyl-2,6-dinitro-4-(trifluoromethyl)aniline was found to contain 16 ppm of N-nitroso-N-ethyl-N-methallylamine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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